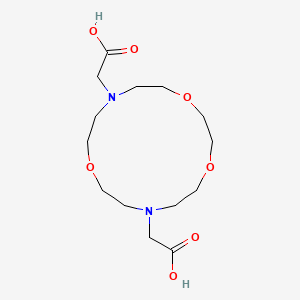
5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a propanoyl group and a 3,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione typically involves the reaction of 3,4-dimethylbenzaldehyde with cyclohexane-1,3-dione under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the cost-effectiveness and environmental sustainability of the process.
化学反応の分析
Types of Reactions
5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the cyclohexane ring.
科学的研究の応用
5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism by which 5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 1,4-Dimethylbenzene
Uniqueness
5-(3,4-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione is unique due to its specific structural features, such as the combination of a cyclohexane ring with a propanoyl group and a 3,4-dimethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
87822-29-5 |
|---|---|
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC名 |
5-(3,4-dimethylphenyl)-2-propanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C17H20O3/c1-4-14(18)17-15(19)8-13(9-16(17)20)12-6-5-10(2)11(3)7-12/h5-7,13,17H,4,8-9H2,1-3H3 |
InChIキー |
UXDQSMRYVGJFLN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


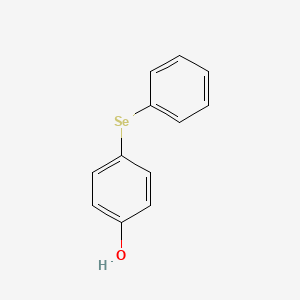
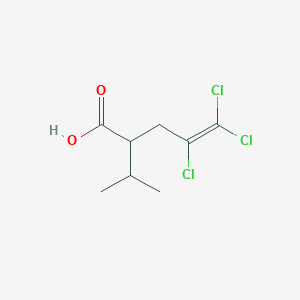

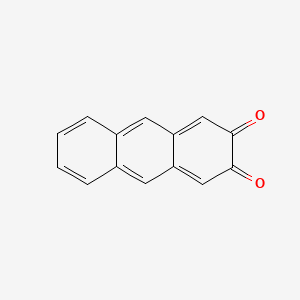
![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
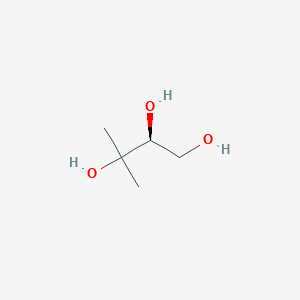

![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)

![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
